GRD081
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
GRD081 is a dual PI3K/mTOR inhibitor. The no-observed-adverse-effect level (NOAEL) of GRD081 was 1mg/kg/day for beagle dogs and less than 2mg/kg/day for SD rats.
Scientific Research Applications
Dual PI3K/mTOR Inhibitor Characteristics and Toxicity Evaluation
GRD081, recognized as a dual PI3K/mTOR inhibitor, has been the subject of evaluation due to its potential for clinical trials. A significant study conducted on Sprague-Dawley rats and beagle dogs highlighted its subchronic toxicity when administered orally. This research is crucial for understanding the therapeutic window and safety profile of GRD081, particularly for its intended molecular targets in PI3K/mTOR signaling pathways. The study concluded that the no-observed-adverse-effect level (NOAEL) for GRD081 was determined to be 1mg/kg/day for beagle dogs and less than 2 mg/kg/day for SD rats, showcasing its toxicological impact at certain dosage levels (Xia et al., 2013).
Intellectual Property and Genetic Resources
Another aspect of GRD081's scientific applications can be linked to the broader context of Genetic Resources (GR) management. This includes the research of beneficial properties, and the development of commercial products, underlining the importance of legal, political, and technological aspects in accessing genetic resources. Such regulations, including the Convention on Biological Diversity (CBD) and the Agreement on Trade-Related Aspects of Intellectual Property Rights (TRIPS), have significant implications for the research and development of drugs like GRD081 (Brahmi & Tyagi, 2019).
Gene Regulatory Networks and Molecular Biology
Gene regulatory networks (GRN) are also a vital field in which GRD081 may have implications. Understanding the molecular mechanisms of organisms and the rules governing biological processes can be crucial for identifying potential drug targets, which could include drugs like GRD081. Studies in this domain focus on various computational tools and technologies to analyze GRNs, potentially aiding in the discovery of new therapies and treatments (Zhao et al., 2021).
properties
Product Name |
GRD081 |
---|---|
IUPAC Name |
NONE |
Appearance |
solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GRD081; GRD-081; GRD 081. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.